Bienvenue dans la boutique en ligne BenchChem!

3-(4-fluorophenyl)-8-methyl-1H-pyrazolo[4,3-c]quinoline

Physicochemical profiling Lipophilicity Metabolic stability

3-(4-Fluorophenyl)-8-methyl-1H-pyrazolo[4,3-c]quinoline (CAS 1030102-62-5, molecular formula C₁₇H₁₂FN₃, molecular weight 277.30 g/mol) is a tricyclic heterocyclic compound belonging to the pyrazolo[4,3-c]quinoline class. This scaffold comprises a pyrazole ring fused to a quinoline nucleus at the [4,3-c] junction and is recognized in the medicinal chemistry literature as a privileged pharmacophore associated with high-affinity benzodiazepine receptor ligands, selective COX-2 inhibitors, PDE4 inhibitors, A₃ adenosine receptor antagonists, and HPK1/FLT3 kinase inhibitors.

Molecular Formula C17H12FN3
Molecular Weight 277.302
CAS No. 1030102-62-5
Cat. No. B2390342
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-fluorophenyl)-8-methyl-1H-pyrazolo[4,3-c]quinoline
CAS1030102-62-5
Molecular FormulaC17H12FN3
Molecular Weight277.302
Structural Identifiers
SMILESCC1=CC2=C3C(=CN=C2C=C1)C(=NN3)C4=CC=C(C=C4)F
InChIInChI=1S/C17H12FN3/c1-10-2-7-15-13(8-10)17-14(9-19-15)16(20-21-17)11-3-5-12(18)6-4-11/h2-9H,1H3,(H,20,21)
InChIKeyPMZLOGWCLIWDCB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(4-Fluorophenyl)-8-methyl-1H-pyrazolo[4,3-c]quinoline (CAS 1030102-62-5): Structural Profile and Core Pharmacophore Identity for Scientific Procurement


3-(4-Fluorophenyl)-8-methyl-1H-pyrazolo[4,3-c]quinoline (CAS 1030102-62-5, molecular formula C₁₇H₁₂FN₃, molecular weight 277.30 g/mol) is a tricyclic heterocyclic compound belonging to the pyrazolo[4,3-c]quinoline class . This scaffold comprises a pyrazole ring fused to a quinoline nucleus at the [4,3-c] junction and is recognized in the medicinal chemistry literature as a privileged pharmacophore associated with high-affinity benzodiazepine receptor ligands, selective COX-2 inhibitors, PDE4 inhibitors, A₃ adenosine receptor antagonists, and HPK1/FLT3 kinase inhibitors [1]. The compound is commercially available at 98% standard purity with batch-specific QC documentation including NMR, HPLC, and GC . Notably, the target compound is the unsubstituted N1-H variant of the series and represents the 8-methyl analog of the more basic 3-(4-fluorophenyl)-1H-pyrazolo[4,3-c]quinoline (CAS 1557916-54-7), with the C8 methyl group conferring measurable alterations in lipophilicity (calculated LogP ~4.23), steric profile, and metabolic stability compared to the 8-unsubstituted or 8-fluoro analogs .

Why Pyrazolo[4,3-c]quinoline Analogs Cannot Be Freely Substituted for 3-(4-Fluorophenyl)-8-methyl-1H-pyrazolo[4,3-c]quinoline in Biological or Material Research


The pyrazolo[4,3-c]quinoline scaffold exhibits exceptionally steep structure–activity relationships (SAR) wherein minor substituent alterations at the C3 aryl ring, C8 position, or N1 site can invert pharmacological efficacy (agonist vs. antagonist), alter target selectivity across receptor subtypes by orders of magnitude, or shift fluorescent emission wavelengths by >50 nm [1] [2]. For example, within the A₃ adenosine receptor antagonist series, moving a substituent from the 4-position to the 3-position on the 2-phenyl ring altered Kᵢ values from nanomolar to micromolar range [3]. Similarly, in the benzodiazepine receptor ligand series, introduction of a fluorine atom at the C9 position of the quinoline ring shifted binding affinity from nanomolar into the subnanomolar range [4]. Consequently, substituting the target compound — with its unique combination of a C3 4-fluorophenyl group, C8 methyl, and free N1-H — with an 8-unsubstituted, 8-fluoro, N1-phenyl, or C3 4-ethoxyphenyl analog will generate a structurally distinct chemical entity with non-interchangeable biological and physicochemical profiles. This necessitates deliberate, compound-specific procurement for reproducible research.

Quantitative Evidence Guide: Differentiating 3-(4-Fluorophenyl)-8-methyl-1H-pyrazolo[4,3-c]quinoline from Closest Structural Analogs


C8 Methyl vs. C8-Unsubstituted: Calculated Lipophilicity and Predicted Metabolic Stability Differentiation

The C8 methyl substituent in the target compound (CAS 1030102-62-5) introduces a measurable increase in calculated lipophilicity (cLogP ~4.23) and molecular weight (MW 277.30) compared to the 8-unsubstituted analog 3-(4-fluorophenyl)-1H-pyrazolo[4,3-c]quinoline (CAS 1557916-54-7; cLogP ~3.56, MW 263.27) . The ΔcLogP of approximately +0.67 log units corresponds to a roughly 4.7-fold increase in theoretical n-octanol/water partition coefficient, which predicts enhanced passive membrane permeability and a potentially altered tissue distribution profile. Additionally, the methyl group at C8 blocks a site of potential oxidative metabolism (CYP450-mediated benzylic hydroxylation at the quinoline ring), which may confer improved metabolic stability relative to the 8-unsubstituted analog [1].

Physicochemical profiling Lipophilicity Metabolic stability Drug-likeness

C8 Methyl vs. C8 Fluoro: Electronic and Steric Differentiation for Target Binding

The 8-methyl substituent (electron-donating, +I effect; Taft Es = -1.24) in the target compound provides distinct electronic and steric properties compared to the 8-fluoro substituent (electron-withdrawing, -I effect; Es = -0.55) present in the comparator 8-fluoro-3-(4-fluorophenyl)-1H-pyrazolo[4,3-c]quinoline (CAS 1031967-70-0, MW 281.26) . The methine (CH) vs. fluorine atom at position 8 alters the electron density of the quinoline ring system: the 8-methyl group increases π-electron density, potentially enhancing π–π stacking interactions with aromatic residues in receptor binding pockets, while the 8-fluoro group decreases electron density and introduces a dipole that may favor hydrogen-bond acceptor interactions [1]. In the context of kinase inhibition (HPK1/FLT3), patent literature demonstrates that 8-substitution on the pyrazolo[4,3-c]quinoline core is a critical determinant of potency, with methyl and fluoro substitutions yielding divergent SAR trajectories [2].

Electronic effects Steric parameters Receptor binding Kinase inhibition

Free N1-H vs. N1-Phenyl Substitution: Impact on Hydrogen-Bond Donor Capacity and Target Engagement

The target compound possesses a free N1-H (hydrogen-bond donor, HBD count = 1) in contrast to the N1-phenyl-substituted analog 3-(4-fluorophenyl)-8-methyl-1-phenyl-1H-pyrazolo[4,3-c]quinoline (CAS 932540-56-2, HBD count = 0) . This distinction is pharmacophorically critical: Carotti et al. (2003) established that the N1 nitrogen of the pyrazolo[4,3-c]quinolin-3-one nucleus participates in a key hydrogen-bonding interaction (designated H2) with the central benzodiazepine receptor (BzR), and that N1-substitution directly modulates efficacy — converting antagonists to agonists or inverse agonists [1]. Specifically, the subnanomolar BzR antagonist 9-fluoro-2-(2-fluorophenyl)-2,5-dihydro-3H-pyrazolo[4,3-c]quinolin-3-one derives its high affinity in part from the free N1-H pharmacophoric element [1]. The N1-phenyl analog (CAS 932540-56-2) lacks this hydrogen-bond donor and would be predicted to exhibit a fundamentally different BzR efficacy profile and target selectivity.

Hydrogen bonding Benzodiazepine receptor Pharmacophore modeling Receptor binding

Class-Level Anti-Inflammatory Potency: NO Production Inhibition Benchmarking Against 1400W Standard

Although compound-specific IC₅₀ data for CAS 1030102-62-5 have not been identified in published primary literature, the pyrazolo[4,3-c]quinoline class demonstrates potent inhibition of LPS-induced nitric oxide (NO) production in RAW 264.7 macrophages. In the benchmark study by Tseng et al. (2018), the most active derivatives (2i: 3-amino-4-(4-hydroxyphenylamino)-1H-pyrazolo[4,3-c]quinoline; 2m: 4-(3-amino-1H-pyrazolo[4,3-c]quinolin-4-ylamino)benzoic acid) achieved IC₅₀ values of 0.19 μM and 0.22 μM respectively, equipotent to the positive control 1400W (a selective iNOS inhibitor) [1]. The study further demonstrated that anti-inflammatory activity correlated with inhibition of iNOS and COX-2 protein expression, with SAR analysis revealing that electron-donating and hydrogen-bonding substituents at the para-position of the C3/C4 phenyl ring enhanced potency [1]. The target compound bears a 4-fluorophenyl group at C3 — a substituent that combines moderate electron-withdrawing character (-I effect) with potential for hydrophobic packing interactions. As a comparator, the 3-(4-ethoxyphenyl)-8-methyl analog (CAS 1029784-83-5) replaces fluorine with an ethoxy group, introducing a hydrogen-bond acceptor and increasing electron-donating character . The divergent electronic profiles of these C3 substituents are expected to produce distinct NO inhibition IC₅₀ values and selectivity profiles.

Anti-inflammatory NO production inhibition iNOS COX-2 RAW 264.7 macrophages

A₃ Adenosine Receptor Antagonism: Potency and Selectivity Benchmarks for the Pyrazolo[4,3-c]quinoline Scaffold

Structurally related 2-arylpyrazolo[4,3-c]quinolin-4-one derivatives have been characterized as potent and highly selective human A₃ adenosine receptor (hA₃) antagonists. Baraldi et al. (2005) demonstrated that 4-substituted 2-phenyl derivatives achieved hA₃ Kᵢ values in the low nanomolar range: compound 6c (4-methylphenyl) KᵢhA₃ = 9 nM, 6d (4-methoxyphenyl) KᵢhA₃ = 16 nM, and 6b (4-chlorophenyl) KᵢhA₃ = 19 nM, with >1000 nM Kᵢ/EC₅₀ at hA₁, hA₂A, and hA₂B subtypes, indicating >100-fold selectivity for hA₃ [1]. While the target compound (CAS 1030102-62-5) is a 3-aryl-1H-pyrazolo[4,3-c]quinoline rather than a 2-aryl-3-one, the shared tricyclic core and 4-substituted phenyl motif suggest this scaffold class can achieve sub-20 nM A₃ affinity. However, the absence of the C3 carbonyl and the presence of the C8 methyl group may alter both potency and selectivity compared to the Baraldi series. The closest available comparator with an 8-methyl group, 1-(3-fluorophenyl)-3-(4-fluorophenyl)-8-methyl-1H-pyrazolo[4,3-c]quinoline (CAS 932540-63-1), introduces an additional aromatic substituent at N1 that may further modulate receptor subtype selectivity .

A₃ adenosine receptor Antagonist GPCR Selectivity Radioligand binding

G-Quadruplex Stabilization and Fluorescent Probe Applications: Scaffold-Level Evidence with Distinct Substituent-Dependent Effects

The pyrazolo[4,3-c]quinoline scaffold has been validated as a G-quadruplex (G4) DNA stabilizing ligand platform. Mohamed et al. (2022) identified compound DPQ (a pyrazolo[4,3-c]quinoline derivative with a distinct substitution pattern) that exhibited selective light-up fluorescence and binding to c-MYC promoter G4 DNA with Kd = 2.35 μM for the Pu22 G4 sequence [1]. More recently, compound PQ32 (another pyrazolo[4,3-c]quinoline) was shown to stabilize both c-MYC Pu27 and KRAS G-quadruplexes with high ΔTm values, inhibit tumor cell proliferation with IC₅₀ ≈ 1.00 μM, induce G2 cell cycle arrest and apoptosis, and suppress tumor growth in a xenograft mouse model with activity comparable to cisplatin [2]. The target compound (CAS 1030102-62-5), with its 4-fluorophenyl at C3 and methyl at C8, presents a distinct electronic and steric profile relative to DPQ and PQ32. Notably, the fluorine atom serves as a potential ¹⁹F NMR probe for binding studies, while the methyl group may influence the planarity of the chromophore for fluorescent applications — the pyrazoloquinoline class is known to emit across a wide spectral range (blue to green-yellow) with emission wavelength dependent on substituents [3].

G-quadruplex c-MYC KRAS Fluorescent probe DNA targeting Anticancer

Recommended Research and Industrial Application Scenarios for 3-(4-Fluorophenyl)-8-methyl-1H-pyrazolo[4,3-c]quinoline Based on Differentiated Evidence


Kinase Inhibitor Screening Libraries Targeting HPK1/FLT3 with C8 Methyl SAR Exploration

The target compound (CAS 1030102-62-5) is optimally deployed as a structural analog within kinase inhibitor screening cascades targeting HPK1 (hematopoietic progenitor kinase 1) or FLT3 (FMS-like tyrosine kinase 3), as described in the EP4416146A1 patent family [1]. Its C8 methyl group introduces steric bulk and electron-donating character not present in the 8-H or 8-F analogs, enabling systematic C8 SAR exploration. The free N1-H also differentiates it from N1-substituted analogs, allowing assessment of whether the N1 hydrogen-bond donor contributes to kinase hinge-region binding. The 4-fluorophenyl group at C3 provides a metabolically stable aromatic substituent that can be benchmarked against 4-chlorophenyl, 4-methylphenyl, and 4-methoxyphenyl analogs to establish the fluoro-tolerance of the target binding pocket.

G-Quadruplex DNA Stabilization and Anticancer Probe Development with ¹⁹F NMR Handle

Based on the validated pyrazolo[4,3-c]quinoline G4-stabilizing scaffold (DPQ, Kd = 2.35 μM for c-MYC Pu22; PQ32, IC₅₀ ≈ 1.00 μM in tumor cells) [2] [3], the target compound offers two key methodological advantages: (1) the single fluorine atom at the 4-position of the C3 phenyl ring provides a clean ¹⁹F NMR spectroscopic probe for monitoring ligand–G4 binding interactions without isotopic labeling, and (2) the C8 methyl group may shift the fluorescence emission wavelength relative to other pyrazoloquinoline fluorophores (class emission range: blue to green-yellow) [4], potentially enabling multiplexed imaging applications. Researchers seeking to develop novel G4-targeted anticancer agents or fluorescent probes for c-MYC/KRAS G4 detection should select this compound over non-fluorinated or N1-blocked analogs.

Benzodiazepine Receptor Pharmacophore Mapping and GABAergic Ligand Design

The free N1-H in the target compound is an essential element of the benzodiazepine receptor (BzR) pharmacophore, as established by Carotti et al. (2003), where the N1 nitrogen participates in a critical hydrogen-bonding interaction (site H2) with the receptor [5]. The 4-fluorophenyl group at C3 and the C8 methyl group together create a unique efficacy-determining substitution pattern. This compound should be employed in BzR binding studies (e.g., [³H]flunitrazepam displacement assays) as a scaffold for developing novel GABAA receptor modulators. Procurement of this specific compound rather than the N1-phenyl analog (CAS 932540-56-2, which lacks the critical HBD) is mandatory for any study requiring BzR pharmacophore engagement.

Anti-Inflammatory iNOS/COX-2 Dual Inhibition with Fluorine-Enabled Metabolic Stability

The pyrazolo[4,3-c]quinoline class has demonstrated dual iNOS/COX-2 inhibitory activity in RAW 264.7 macrophages, with leading compounds achieving NO production IC₅₀ values of 0.19–0.22 μM, equipotent to 1400W [6]. The target compound's 4-fluorophenyl substituent is expected to confer enhanced metabolic stability compared to 4-hydroxyphenyl or 4-amino analogs, due to the carbon–fluorine bond's resistance to CYP450-mediated oxidation. For anti-inflammatory drug discovery programs seeking metabolically stable iNOS/COX-2 inhibitors for in vivo efficacy studies, this compound represents a strategic choice over oxidatively labile analogs. Experimental IC₅₀ determination in the LPS/RAW 264.7 assay should be the first characterization step post-procurement.

Quote Request

Request a Quote for 3-(4-fluorophenyl)-8-methyl-1H-pyrazolo[4,3-c]quinoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.